4-(2-Hydroxyethyl)cyclohexanone
Overview
Description
4-(2-Hydroxyethyl)cyclohexanone is a chemical compound with the molecular formula C8H14O21. It is also known by other names such as 4-(2-hydroxyethyl)cyclohexan-1-one, 4-(2-Hydroxyethyl)-cyclohexanone, and 4-(2-hydroxy-ethyl)-cyclohexanone1. The molecular weight of this compound is 142.20 g/mol1.
Synthesis Analysis
The synthesis of 4-(2-Hydroxyethyl)cyclohexanone can be achieved through various methods. One such method involves a condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine2. The intermediate produced undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine, and the intermediate undergoes an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce cariprazine2.Molecular Structure Analysis
The InChI code for 4-(2-Hydroxyethyl)cyclohexanone is InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2
1. The Canonical SMILES structure is C1CC(=O)CCC1CCO
1. The compound has a topological polar surface area of 37.3 Ų and a complexity of 1101.
Chemical Reactions Analysis
The specific chemical reactions involving 4-(2-Hydroxyethyl)cyclohexanone are not readily available in the search results. However, the compound can participate in various organic reactions due to the presence of the ketone functional group.Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)cyclohexanone has a molecular weight of 142.20 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 21. The compound also has a rotatable bond count of 21. The exact mass and monoisotopic mass of the compound are 142.099379685 g/mol1.Scientific Research Applications
-
Chemical Synthesis
- Application : 4-(2-Hydroxyethyl)cyclohexanone is a chemical compound that can be synthesized and used in various chemical reactions .
- Method : The methods of obtaining hexanone, which is a similar compound, have been studied using several catalysts and solvents, including ionic liquids . The extraction of cyclohexanone from a reaction mixture is also a topic of research .
- Results : The results of these studies contribute to the understanding of the synthesis process and the factors that influence it .
-
Polymer Science
- Application : 4-(2-Hydroxyethyl)cyclohexanone can be used in the synthesis of copolyesters .
- Method : A new copolyester was synthesized from terephthalic acid, 1,4-cyclohexanedimethanol, and hydroquinone bis (2-hydroxyethyl) ether (HQEE) via esterification-polycondensation reaction .
- Results : The study resulted in the successful synthesis of the copolyester .
Safety And Hazards
The safety and hazards associated with 4-(2-Hydroxyethyl)cyclohexanone are not readily available in the search results. However, as with all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.
Future Directions
The future directions of 4-(2-Hydroxyethyl)cyclohexanone are not readily available in the search results. The compound’s future applications would depend on ongoing research and development in relevant fields.
properties
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXHABGXALHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577027 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)cyclohexanone | |
CAS RN |
32863-01-7 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.